Assay failure occurs when Afzelin is substituted with its aglycone Kaempferol or the 3-glucoside Astragalin. Afzelin’s exact C-3 rhamnose linkage provides the required biological specificity: • α-Glucosidase inhibition: 45.06% at 50 µM, differentiating from inactive analogs • Anti-pseudomonal MIC: 31 µg/mL, unlike quercitrin • Solubility: 116.67 mg/mL in DMSO, enabling stable automated liquid handling. Procure the correct reference standard for reproducible SAR and bioactivity profiling.
Afzelin (CAS: 482-39-3), chemically defined as Kaempferol-3-O-rhamnoside, is a highly characterized flavonol glycoside utilized extensively as an analytical reference standard and a bioactive precursor in pharmacological and agrochemical formulations . Unlike crude plant extracts, high-purity Afzelin provides a standardized molecular scaffold featuring a kaempferol core specifically glycosylated at the C-3 position with a rhamnose moiety . This precise structural configuration governs its physical properties, including moderate aqueous solubility and high solubility in polar organic solvents, making it a critical material for reproducible high-throughput screening and structure-activity relationship (SAR) studies .
Procurement substitution of Afzelin with its cheaper aglycone (Kaempferol) or closely related glycosides (such as Astragalin or Quercitrin) routinely leads to assay failure and formulation instability [1]. The specific C-3 rhamnosylation of Afzelin fundamentally alters its target binding affinity and physicochemical profile compared to the C-3 glucosylation found in Astragalin [2]. Furthermore, substituting the kaempferol core with a quercetin core (yielding Quercitrin) introduces an additional B-ring hydroxyl group that can completely abolish specific antimicrobial activities [1]. Consequently, buyers must procure exact Afzelin to maintain validated solubility thresholds and ensure reproducibility in enzyme inhibition and antimicrobial models .
Quercitrin exhibits substantially higher DPPH scavenging activity; substitution may alter antioxidant endpoint results compared to afzelin.
Afzelin shows greater anti-complement activity than quercitrin; using quercitrin may not replicate afzelin’s complement pathway inhibition profile.
Quercitrin shows lower antiplasmodial activity than afzelin; substitution may alter the antiplasmodial activity profile in screening assays.
In standardized minimum inhibitory concentration (MIC) assays against Pseudomonas aeruginosa, Afzelin demonstrates a strict structural requirement for efficacy [1]. Afzelin yields an MIC of 31 μg/mL, outperforming its aglycone baseline, Kaempferol, which requires a higher concentration of 59 μg/mL to achieve inhibition [1]. Critically, substituting Afzelin with Quercitrin (which adds a single hydroxyl group at the C3 position of the B-ring) results in a complete loss of antibacterial activity [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against P. aeruginosa |
| Target Compound Data | Afzelin (31 μg/mL) |
| Comparator Or Baseline | Kaempferol (59 μg/mL) ; Quercitrin (No activity) |
| Quantified Difference | 1.9x greater potency than aglycone; absolute functionality vs. inactive quercetin analog |
| Conditions | In vitro broth microdilution assay |
Buyers developing targeted antimicrobial formulations or assays must procure Afzelin, as substituting the core or removing the rhamnose group critically compromises or abolishes efficacy.
The exact sugar moiety attached to the flavonol core dictates metabolic enzyme binding efficiency [1]. When tested at a uniform concentration of 50 μM, Afzelin (Kaempferol-3-O-rhamnoside) achieves 45.06% inhibition of alpha-glucosidase[1]. In direct comparison, substituting the rhamnose for glucose (Astragalin) drops inhibition to 37.18%, and altering the core to quercetin (Quercitrin) further reduces it to 34.83% [1].
| Evidence Dimension | Alpha-glucosidase inhibitory activity at 50 μM |
| Target Compound Data | Afzelin (45.06% inhibition) |
| Comparator Or Baseline | Astragalin (37.18% inhibition) ; Quercitrin (34.83% inhibition) |
| Quantified Difference | +7.88% absolute inhibition vs. glucoside analog; +10.23% absolute inhibition vs. quercetin analog |
| Conditions | In vitro enzymatic assay at 50 μM final concentration |
For researchers standardizing metabolic screening panels, Afzelin provides a statistically superior inhibitory baseline compared to commonly procured in-class substitutes.
A primary procurement failure mode for flavonoid aglycones is their tendency to precipitate out of solution during the preparation of high-concentration assay stocks . Afzelin overcomes this limitation via its C-3 glycosylation, achieving a maximum DMSO solubility of 116.67 mg/mL (269.83 mM) . In contrast, the aglycone Kaempferol is severely limited, with maximum DMSO solubility reported between 10 mg/mL and 28.6 mg/mL .
| Evidence Dimension | Maximum solubility in Dimethyl Sulfoxide (DMSO) |
| Target Compound Data | Afzelin (116.67 mg/mL) |
| Comparator Or Baseline | Kaempferol (10 - 28.6 mg/mL) |
| Quantified Difference | >4x higher maximum solubility in primary assay solvent |
| Conditions | Anhydrous DMSO at standard laboratory temperature |
The superior solubility of Afzelin allows for the preparation of highly concentrated stock solutions, minimizing solvent volume and associated toxicity in downstream cell-based assays.
Driven by its validated 45.06% inhibition of alpha-glucosidase at 50 μM, Afzelin is the correct reference material for standardizing metabolic assay panels where distinguishing between specific flavonol glycosides (like Astragalin) is required [1].
Because the rhamnose moiety is strictly required for efficacy against Pseudomonas aeruginosa (MIC = 31 μg/mL), Afzelin serves as a critical positive control and structural scaffold in developing targeted anti-infective formulations, replacing inactive analogs like Quercitrin [2].
Afzelin’s superior DMSO solubility (116.67 mg/mL) compared to its aglycone counterpart makes it highly processable for automated liquid handling systems, ensuring stable stock solutions without the precipitation risks associated with Kaempferol .